molecular formula C8H9NO2 B587018 D,L-2-Phenylglycine-d5 CAS No. 358731-96-1

D,L-2-Phenylglycine-d5

Cat. No.: B587018
CAS No.: 358731-96-1
M. Wt: 156.196
InChI Key: ZGUNAGUHMKGQNY-RALIUCGRSA-N
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Description

D,L-2-Phenylglycine-d5: is a deuterium-labeled version of 2-phenylglycine, where five hydrogen atoms are replaced with deuterium. This compound is a non-proteinogenic alpha amino acid, meaning it is not incorporated into proteins during translation. It is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical techniques .

Scientific Research Applications

Chemistry: D,L-2-Phenylglycine-d5 is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its isotopic labeling helps in tracing reaction pathways and studying molecular interactions .

Biology and Medicine: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. Its deuterium labeling allows for precise tracking of metabolic processes and interactions with biological molecules .

Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs, particularly beta-lactam antibiotics. Its unique properties make it valuable in the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

It is known that phenylglycine derivatives can be involved in various biochemical reactions . For instance, an artificial D-Phenylglycine (D-Phg) biosynthesis pathway was created in E. coli, involving the enzymes hydroxymandelate synthase (HmaS), hydroxymandelate oxidase (Hmo), and the stereoinverting hydroxyphenylglycine aminotransferase (HpgAT)

Cellular Effects

coli has been shown to influence the production of certain compounds

Molecular Mechanism

Phenylglycine derivatives have been shown to interact with various biomolecules . For example, D-Phenylglycine was used in the biosynthesis of L-Phenylglycine from benzoylformic acid through co-expression of certain enzymes in E. coli

Metabolic Pathways

Phenylglycine derivatives have been implicated in various metabolic pathways . For example, an artificial D-Phenylglycine biosynthesis pathway was created in E. coli

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D,L-2-Phenylglycine-d5 typically involves the reaction of L-2-phenylglycine with deuterium oxide (D2O) in the presence of sodium hydride. The process includes several steps such as acidification and crystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound can be achieved through the cyanidation reaction of benzaldehyde and hydrocyanic acid, followed by reactions with carbon dioxide and ammonia to form 5-phenyl-hydantoin. This intermediate is then subjected to steam stripping, alkaline hydrolysis, and other purification steps to yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D,L-2-Phenylglycine-d5 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

    2-Phenylglycine: The non-deuterated version of D,L-2-Phenylglycine-d5, used in similar applications but without the isotopic labeling.

    4-Hydroxyphenylglycine: Another phenylglycine derivative with hydroxyl substitution, used in the synthesis of glycopeptide antibiotics.

    3,5-Dihydroxyphenylglycine: A derivative with two hydroxyl groups, also used in antibiotic synthesis.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to its non-deuterated counterparts .

Properties

IUPAC Name

2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858303
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358731-96-1
Record name Amino[(~2~H_5_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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